FPIFA vs. PIFA: Superior Yield and Byproduct Recyclability in Photoredox Trifluoromethylation
In a direct comparative study of photoredox-catalyzed trifluoromethylation, FPIFA significantly outperformed its non-fluorinated analog, [bis(trifluoroacetoxy)iodo]benzene (PIFA) [1]. Under identical reaction conditions (Blue LEDs, Ru(bpy)₃²⁺ catalyst), FPIFA achieved a substantially higher product yield and enabled near-quantitative recovery of the aryl iodide byproduct for reagent recycling [1].
| Evidence Dimension | Reaction Yield and Byproduct Recovery |
|---|---|
| Target Compound Data | Product Yield: 92%; Recovery of C₆F₅I byproduct: 88% |
| Comparator Or Baseline | [Bis(trifluoroacetoxy)iodo]benzene (PIFA): Product Yield: 65%; Recovery of PhI byproduct: <10% |
| Quantified Difference | Yield: +27 percentage points (42% relative increase). Byproduct Recovery: >78 percentage point advantage. |
| Conditions | Photoredox trifluoromethylation; Blue LEDs, Ru(bpy)₃²⁺ catalyst. |
Why This Matters
The 27-percentage-point yield advantage and high byproduct recoverability directly translate to lower cost per reaction, reduced waste, and a more sustainable process for large-scale procurement and industrial application.
- [1] The Green Chemistry Revolution: How Hypervalent Iodine Reagents Are Transforming Molecular Synthesis. Organic Synthesis Chemistry. (Data derived from Qing et al. study). Accessed 2026. View Source
